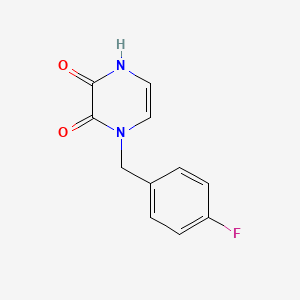
1-(4-Fluorobenzyl)-1,4-dihydropyrazine-2,3-dione
Descripción general
Descripción
The compound “1-(4-Fluorobenzyl)-1,4-dihydropyrazine-2,3-dione” is a pyrazine derivative. Pyrazines are aromatic six-membered heterocycles containing two nitrogen atoms . The “1,4-dihydropyrazine-2,3-dione” part suggests the presence of a pyrazine ring with two carbonyl groups at positions 2 and 3. The “1-(4-Fluorobenzyl)” part indicates a benzyl group with a fluorine atom at the 4-position attached to the pyrazine ring.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazine ring, which is aromatic and planar, and a benzyl group, which is also aromatic . The fluorine atom on the benzyl group would be expected to have an electronegative effect, pulling electron density towards itself.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of the fluorine atom could increase the compound’s polarity and potentially its boiling point . The aromatic rings might contribute to increased stability and rigidity in the molecule.Aplicaciones Científicas De Investigación
Chemical Synthesis and Properties
- Pyrazine Derivatives Synthesis : Piperazine-2,5-diones, like 1-(4-Fluorobenzyl)-1,4-dihydropyrazine-2,3-dione, can be transformed into dihydropyrazines and subsequently oxidized to pyrazines, offering pathways for synthesizing various pyrazine derivatives (Blake, Porter, & Sammes, 1972).
- Aldose Reductase Inhibitors : Tetrahydropyrrolopyrazine derivatives, structurally similar to 1-(4-Fluorobenzyl)-1,4-dihydropyrazine-2,3-dione, have been shown to inhibit aldose reductase, an enzyme involved in diabetic complications (Negoro et al., 1998).
- Fungal Metabolite Synthesis : Compounds structurally related to 1-(4-Fluorobenzyl)-1,4-dihydropyrazine-2,3-dione, like Flutimide, are synthesized from fungal metabolites and have shown potential in inhibiting influenza virus activity (Singh & Tomassini, 2001).
Biological and Medicinal Research
- Actinobacterium Metabolites : Compounds analogous to 1-(4-Fluorobenzyl)-1,4-dihydropyrazine-2,3-dione, derived from actinobacteria, show cytotoxic activities and potential as bioactive metabolites (Sobolevskaya et al., 2008).
- Antioxidative Activity : Derivatives of 1-(4-Fluorobenzyl)-1,4-dihydropyrazine-2,3-dione exhibit antioxidative properties, suggesting potential in combating oxidative stress-related diseases (Simijonović et al., 2018).
- Cancer Treatment : Novel derivatives of 1,4-dihydropyrazine-2,3-dione, similar to 1-(4-Fluorobenzyl)-1,4-dihydropyrazine-2,3-dione, are being explored for their potential in treating cancer, particularly in targeting KRAS activity (De, 2022).
Direcciones Futuras
Propiedades
IUPAC Name |
4-[(4-fluorophenyl)methyl]-1H-pyrazine-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c12-9-3-1-8(2-4-9)7-14-6-5-13-10(15)11(14)16/h1-6H,7H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNUPTNRXKSOLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CNC(=O)C2=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorobenzyl)-1,4-dihydropyrazine-2,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



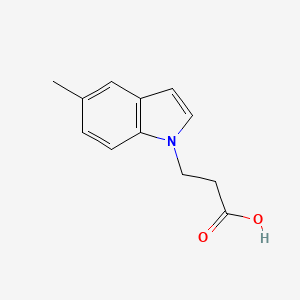
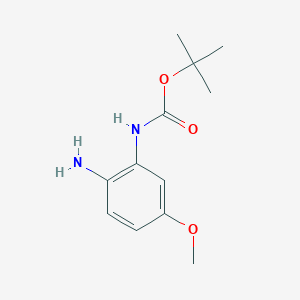
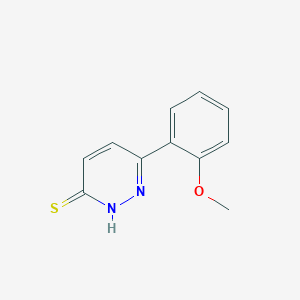
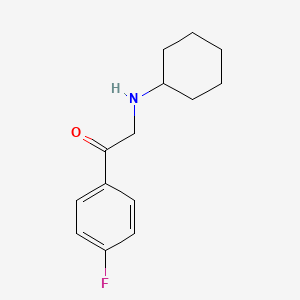
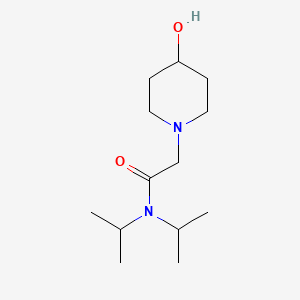
![2-[4-(hydroxymethyl)piperidin-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B1463708.png)
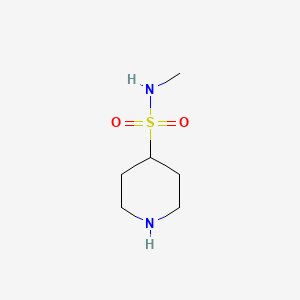
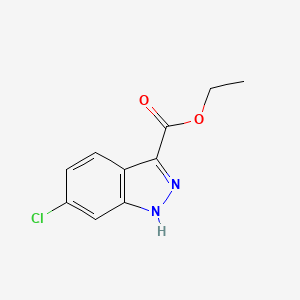
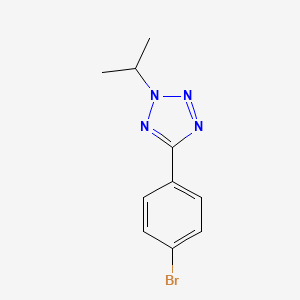
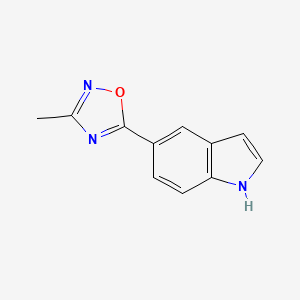
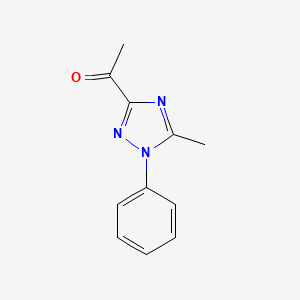
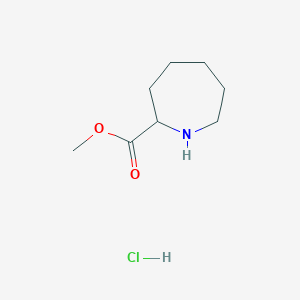
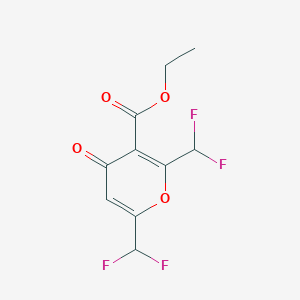
![Ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1463720.png)